Macrosphelide E

Description

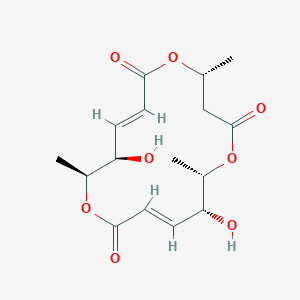

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22O8 |

|---|---|

Molecular Weight |

342.34 g/mol |

IUPAC Name |

(4R,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10+,11+,12-,13-/m1/s1 |

InChI Key |

MJMMUATWVTYSFD-HUYHEJHWSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C |

Canonical SMILES |

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C |

Synonyms |

macrosphelide E |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Stereochemical Investigations of Macrosphelide E

Methodologies for Isolation of Macrosphelide E from Biological Sources

This compound, along with several of its analogues, has been successfully isolated from the culture broth of the fungus Microsphaeropsis sp. FO-5050 and a strain of Periconia byssoides separated from a sea hare. nih.govkitasato-u.ac.jpresearchgate.net The isolation process is a multi-step procedure designed to separate the target compound from a complex mixture of metabolites produced during fermentation.

The typical isolation protocol begins with large-scale fermentation of the producing fungal strain in a suitable liquid medium. After an appropriate incubation period, the culture broth is separated from the mycelial mass. The broth is then subjected to solvent extraction, commonly using ethyl acetate, to partition the organic-soluble metabolites, including this compound, from the aqueous phase.

The resulting crude extract is concentrated and then purified through a sequence of chromatographic techniques. This purification cascade generally involves:

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column, which separates compounds based on their polarity.

Sephadex LH-20 Column Chromatography: Fractions containing the macrosphelides are often further purified using size-exclusion chromatography on Sephadex LH-20 to remove impurities of different molecular sizes.

High-Performance Liquid Chromatography (HPLC): The final step of purification typically employs reversed-phase HPLC (RP-HPLC) to yield highly pure this compound, separating it from other closely related macrosphelide analogues.

This systematic application of extraction and chromatographic techniques is essential for obtaining this compound in sufficient purity for detailed structural analysis and biological evaluation. nih.gov

Advanced Spectroscopic Techniques for Structural Determination

The planar structure of this compound was determined through the integrated analysis of data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments were fundamental to assembling the molecular framework of this compound. researchgate.netemerypharma.com

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provided information on the number and types of protons, their chemical environments, and their scalar coupling relationships. The ¹³C NMR spectrum revealed the total number of carbon atoms and their types (e.g., carbonyls, olefins, oxymethines, and aliphatic carbons).

2D NMR (COSY, HSQC, and HMBC): A suite of 2D NMR experiments was used to establish the connectivity of the molecule. researchgate.netcore.ac.uk

¹H-¹H COSY (Correlation Spectroscopy) experiments identified proton-proton coupling networks, allowing for the delineation of individual spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or similar experiments correlated each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) was critical for piecing the entire structure together by revealing long-range (two- and three-bond) correlations between protons and carbons. These correlations were used to connect the spin systems and to place quaternary carbons and heteroatoms, thus defining the macrolide ring structure. researchgate.net

The comprehensive analysis of these NMR datasets allowed for the unambiguous assignment of all proton and carbon signals, leading to the elucidation of the planar structure of this compound. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 171.2 | - |

| 2 | 74.0 | 5.05 (dd, 9.0, 3.0) |

| 3 | 36.6 | 2.70 (dd, 15.0, 9.0), 2.55 (dd, 15.0, 3.0) |

| 4 | 130.4 | 5.85 (dt, 15.5, 7.0) |

| 5 | 128.9 | 5.60 (dd, 15.5, 7.5) |

| 6 | 73.1 | 4.10 (q, 7.5) |

| 7 | 34.5 | 1.65 (m) |

| 8 | 25.1 | 1.50 (m) |

| 9 | 174.1 | - |

| 10 | 70.2 | 4.95 (d, 10.0) |

| 11 | 40.8 | 2.60 (dd, 14.0, 10.0), 2.40 (dd, 14.0, 3.0) |

| 12 | 135.2 | 5.90 (m) |

| 13 | 125.8 | 5.10 (d, 17.0), 5.05 (d, 10.0) |

| 14 | 68.1 | 4.20 (m) |

| 15 | 39.7 | 1.80 (m) |

| 16 | 21.2 | 0.95 (d, 7.0) |

Utilization of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) played a crucial role in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided a precise mass measurement of the molecular ion. researchgate.net This accurate mass data was used to calculate the molecular formula, C₁₇H₂₆O₅, which was consistent with the information derived from the NMR data and essential for confirming the proposed structure. researchgate.net

Elucidation of Absolute Stereochemistry of this compound

While NMR and MS established the planar structure, the determination of the three-dimensional arrangement of atoms (absolute stereochemistry) at the chiral centers required additional analytical methods. nih.gov

Chemical Transformation-Based Stereochemical Assignment

A key step in determining the absolute stereochemistry of this compound was its chemical correlation to a related compound of known configuration. researchgate.net Catalytic hydrogenation of this compound resulted in the saturation of its double bonds, yielding a product that was identified as macrosphelide C. Since the absolute stereochemistry of macrosphelide C had been previously established, this chemical transformation allowed for the direct assignment of the corresponding stereocenters in this compound. researchgate.net

Chiroptical Methods for Stereochemical Analysis (e.g., Modified Mosher Method)

The modified Mosher method was employed to independently confirm the absolute configuration of the secondary alcohol at the C-2 position. researchgate.net This technique involves the esterification of the alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride, in separate reactions. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed diastereomeric MTPA esters, the absolute configuration of the carbinol center can be unequivocally determined. oregonstate.edunih.govyoutube.com This analysis confirmed the stereochemical assignment at C-2. researchgate.net

Biosynthetic Pathway Investigations of Macrosphelide E

Evidence for Polyketide Biosynthesis in Macrosphelides

Macrosphelides are classified as polyketides, a large and diverse group of secondary metabolites synthesized from simple acyl-CoA precursors through repetitive Claisen-like condensations. semanticscholar.org This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural features of macrosphelides, including the arrangement of methyl groups and oxygenated functionalities along a carbon backbone, are characteristic hallmarks of polyketide assembly. mdpi.com

The biosynthesis of polyketides by modular PKSs involves the sequential condensation of activated carboxylic acid units, where the growing polyketide chain remains covalently attached to the enzyme complex. mdpi.comnih.gov The incredible diversity of polyketide structures arises from the combinatorial use of different starter and extender units, as well as the varying degrees of reduction, dehydration, and other modifications that occur at each step of chain elongation. mdpi.com In dinoflagellates, for instance, polyketides are assembled from acetate, with occasional additions of methionine-derived methyl groups. mdpi.com

Identification of Biosynthetic Gene Clusters (BGCs) Related to Macrosphelide Production

The genetic blueprints for polyketide biosynthesis are organized into biosynthetic gene clusters (BGCs). jmicrobiol.or.kr The identification of these BGCs is a critical step in understanding and manipulating the production of natural products like Macrosphelide E. Genome mining tools, such as antiSMASH, are employed to predict BGCs within the genomes of producing organisms. jmicrobiol.or.krplos.org

While a specific BGC for this compound has not been explicitly detailed in the provided search results, the general approach involves sequencing the genome of a macrosphelide-producing organism, such as Microsphaeropsis sp. or a Periconia species, and then using bioinformatic tools to identify putative PKS gene clusters. semanticscholar.orgjst.go.jp For example, in the study of the polyene macrolide RM produced by Streptomyces roseoflavus, a candidate BGC was identified through antiSMASH analysis and its function was confirmed by gene inactivation experiments. nih.gov A similar strategy would be applicable to elucidate the this compound BGC. The process typically involves:

Whole-genome sequencing of the producing microorganism. nih.gov

Bioinformatic analysis using tools like antiSMASH to predict BGCs. jmicrobiol.or.krnih.gov

Gene knockout or heterologous expression to confirm the function of the identified BGC in macrosphelide production. jmicrobiol.or.krnih.gov

Enzymatic Systems Implicated in this compound Biosynthesis

The biosynthesis of the macrosphelide core structure is carried out by a Type I modular polyketide synthase (PKS). These PKSs are organized into modules, with each module responsible for one cycle of chain elongation and modification. mdpi.comnih.gov The key enzymatic domains within a PKS module typically include:

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA).

Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group after each condensation.

Following the assembly of the polyketide chain, post-PKS tailoring enzymes are responsible for further modifications, such as hydroxylation, epoxidation, and cyclization, to yield the final macrosphelide structure. In the biosynthesis of other polyketides, cytochrome P450 monooxygenases have been shown to be crucial for such modifications. nih.govfrontiersin.org For instance, in the biosynthesis of the antibiotic amphotericin, a cytochrome P450 enzyme containing a heme iron cofactor is involved. nih.gov Similarly, the formation of the spiroacetal moiety in ossamycin (B1233878) biosynthesis involves post-PKS hydroxylation by cytochrome P450 enzymes. plos.org It is plausible that similar enzymatic systems are involved in the final steps of this compound biosynthesis.

Factors Influencing this compound Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound is often tightly regulated and influenced by various environmental and nutritional factors. Studies on the production of macrosphelide A by the mycoparasite Coniothyrium minitans have provided insights into these influencing factors.

| Factor | Effect on Macrosphelide Production |

| Temperature | Optimal production occurs within a specific temperature range. For C. minitans, all tested isolates produced macrosphelide A between 10–30°C, with optimal growth at approximately 15–20°C. researchgate.net |

| pH | The pH of the culture medium significantly impacts both fungal growth and antibiotic production. C. minitans isolates showed greater biomass and antibiotic production in buffered media with a pH of 3–5. researchgate.net |

| Metal Ions | Certain metal ions can act as inducers or cofactors for enzymes involved in biosynthesis. For example, the production of a macrosphelide by Pleurotus ostreatus was induced by the presence of iron and copper ions. mdpi.com Iron is a key component of heme, a cofactor for enzymes like oxygenases that are involved in polyketide biosynthesis. nih.gov |

| Inducers | The presence of specific compounds can trigger the production of macrosphelides. In one study, the production of a macrosphelide by Pleurotus ostreatus was observed only in the presence of iodolactone. mdpi.com |

These findings suggest that optimizing culture conditions is a viable strategy to enhance the yield of this compound from its natural producers.

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like this compound. This approach can offer advantages in terms of yield and stereocontrol.

The development of efficient synthetic routes is crucial, not only for providing access to larger quantities of these natural products for biological evaluation but also for creating analogues with potentially improved properties. dntb.gov.ua

Total Synthesis Strategies and Methodological Advancements for Macrosphelide E

Seminal Total Syntheses of Macrosphelide E

A pivotal advancement was the first application of ring-closing metathesis (RCM) to the synthesis of this compound by Kawaguchi, Matsuya, Nemoto, and colleagues. jst.go.jpnih.gov This approach established a novel and efficient route to the 16-membered macrocyclic core. nih.gov Their work demonstrated that the necessary substrates for the key RCM step could be effectively synthesized from commercially available chiral starting materials. nih.govacs.org Another significant early contribution was the synthesis of this compound from carbohydrate precursors by the Sharma group, showcasing the utility of the chiral pool. jst.go.jpnih.govacs.org These seminal syntheses were crucial in confirming the absolute stereostructure of this compound and providing versatile platforms for the synthesis of other members of the macrosphelide family. nih.govnih.gov

Ring-Closing Metathesis (RCM) Approaches in this compound Synthesis

Ring-closing metathesis has emerged as a powerful and widely adopted strategy for constructing the 16-membered ring of this compound. acs.orgnih.gov The first application of this methodology to this compound was a landmark achievement, providing a new synthetic route that contrasted with earlier macrolactonization strategies like the Yamaguchi protocol. jst.go.jpnih.govresearchgate.net

In a key study, the C12–C13 olefin of the macrosphelide skeleton was strategically selected as the site for macrocyclization via RCM. acs.org The synthesis of the RCM precursor began with readily available chiral materials, including methyl (S)-lactate and methyl (S)- or (R)-3-hydroxybutyrate. nih.govacs.orgacs.org The fragments were assembled through a series of esterification and deprotection steps to create a linear diene precursor. nih.gov The critical macrocyclization was successfully achieved using a second-generation Grubbs catalyst, a ruthenium-based complex known for its high activity and functional group tolerance. nih.govacs.orgnobelprize.org

Investigations into the key RCM step revealed that steric factors around the reacting olefinic sites significantly influenced the reaction rate of the macrocyclization. nih.govacs.org It was observed that the presence of a p-methoxybenzyl (PMB) protecting group near one of the terminal alkenes could hinder the reaction, likely by impeding the substrate's insertion into the ruthenium catalytic core. nih.gov This insight was critical for optimizing the reaction conditions to achieve high yields of the desired macrolactone. acs.orgnih.gov The success of the RCM approach not only provided an efficient pathway to this compound but also opened avenues for synthesizing a variety of analogues and derivatives for further biological evaluation. researchgate.netmdpi.comnih.gov

| RCM Approach to this compound | Details | References |

| Key Reaction | Ring-Closing Metathesis (RCM) | jst.go.jpnih.govacs.orgnih.gov |

| Cyclization Site | C12–C13 Olefin | acs.org |

| Catalyst | Grubbs' Second-Generation Catalyst | nih.gov |

| Starting Materials | Methyl (S)-lactate, Methyl (S)- or (R)-3-hydroxybutyrate | nih.govacs.orgacs.org |

| Key Finding | Steric hindrance around the olefinic sites significantly affects the RCM reaction rate. | nih.govacs.org |

Strategies Utilizing Chiral Pool Starting Materials for Enantioselective Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, terpenes, and carbohydrates. wikipedia.orgnumberanalytics.comnih.gov This approach is a cornerstone of enantioselective synthesis, as it allows for the direct incorporation of stereocenters into a target molecule, bypassing the need for often complex asymmetric induction steps.

Carbohydrates are ideal chiral pool starting materials due to their inherent chirality and dense functionalization. numberanalytics.comscripps.edu The Sharma group successfully demonstrated this strategy by achieving the total synthesis of Macrosphelides A and E starting from carbohydrate precursors. jst.go.jpnih.govacs.orgsemanticscholar.org

In one such approach, pentose (B10789219) was converted through a sequence of tosylation, reduction, protection, and cleavage reactions to yield a key aldehyde intermediate. nih.gov Subsequent Wittig olefination provided a bis-hydroxy ester building block. nih.gov These sugar-derived fragments, containing the necessary stereochemical information, were then coupled and elaborated into the final this compound structure. nih.gov This methodology highlights the efficiency of using the inherent stereochemistry of sugars to construct complex chiral molecules. researchgate.net

Simple chiral hydroxy acids are another valuable class of chiral pool starting materials that have been extensively used in the synthesis of this compound. mdpi.com The enantioselective synthesis of this compound has been achieved using commercially available methyl (S)- or (R)-3-hydroxybutyrate and methyl (S)-lactate. nih.govacs.orgacs.org

These materials serve as foundational building blocks for different fragments of the macrocycle. For instance, in the RCM approach, the C3 stereocenter of this compound can be sourced directly from an enantiomerically enriched 3-hydroxybutyric acid derivative. acs.org Similarly, other fragments can be derived from lactic acid. acs.org These small, chiral molecules are protected and chemically modified to form larger segments, which are then coupled together. nih.govthieme-connect.com The use of these hydroxy acids provides a reliable and efficient method for controlling the absolute stereochemistry of multiple chiral centers within the this compound framework. acs.orgresearchgate.net

| Chiral Pool Starting Material | Synthetic Application for this compound | Key References |

| Carbohydrates (e.g., Pentose) | Served as precursors for key building blocks, providing inherent stereochemistry. | jst.go.jpnih.govacs.orgsemanticscholar.org |

| Chiral Hydroxy Acids | Methyl (S)- or (R)-3-hydroxybutyrate and methyl (S)-lactate used to introduce specific stereocenters (e.g., C3). | mdpi.comnih.govacs.orgacs.org |

Oxidative Strategies in this compound Skeleton Construction

Oxidative reactions have been employed as a crucial tool in the construction and functionalization of the macrosphelide skeleton. One notable method is the furan (B31954) oxidation strategy developed by the Kobayashi group for the synthesis of Macrosphelides A and B, a strategy whose principles are applicable to the broader family. nih.gov This approach involves the conversion of a furan ring into a γ-keto-α,β-unsaturated carboxylic acid using reagents like N-bromosuccinimide (NBS) followed by Pinnick oxidation. nih.gov This sequence efficiently generates a significant portion of the macrosphelide backbone. nih.gov

Another powerful technique involves the allylic oxidation of a pre-formed macrocyclic core. mdpi.comnih.gov The Nemoto group demonstrated that a simple macrosphelide skeleton could be prepared and then selectively oxidized. mdpi.com For example, treatment of a macrocycle with selenium dioxide (SeO₂) can introduce hydroxyl groups at allylic positions, leading to various macrosphelide isomers. mdpi.comnih.gov This late-stage oxidation provides a divergent route to access multiple natural products from a common intermediate. Furthermore, specific oxidations are used for the interconversion of macrosphelides, such as the oxidation of the C-14 hydroxyl group in Macrosphelide A to the corresponding ketone in Macrosphelide B using pyridinium (B92312) dichromate (PDC). nih.gov

Convergent and Linear Synthesis Methodologies for this compound

The synthesis of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. uniurb.itchemistnotes.com

The RCM-based syntheses of this compound are excellent examples of a convergent approach. acs.org In these routes, three main fragments are typically synthesized independently, often from different chiral pool starting materials like 3-hydroxybutyrate (B1226725) and lactic acid. acs.orgnih.govacs.org These fragments are then pieced together through esterification reactions to form the linear diene precursor, which is subsequently cyclized. nih.gov This modular strategy not only improves efficiency but also provides the flexibility to create analogues by simply substituting one of the initial fragments. nih.gov In contrast, strategies that build out from a single starting scaffold, such as some furan-based approaches, follow a more linear pathway. nih.gov The preference for convergent strategies in recent syntheses of this compound reflects the drive for greater efficiency and modularity in modern organic synthesis. scholarsresearchlibrary.com

Stereoselective Control in Key Macrocyclization Steps

The construction of the 16-membered macrolactone core of this compound presents a significant synthetic challenge, where achieving high stereoselectivity during the ring-closing step is paramount. Early synthetic strategies often considered Yamaguchi macrolactonization as a primary choice for forming the macrocycle. nih.gov However, a pivotal advancement in the synthesis of this compound and its congeners was the application of Ring-Closing Metathesis (RCM). nih.gov

A new synthetic route for Macrosphelides A, B, and E was established based on RCM as the key macrocyclization step. nih.gov This approach utilized substrates synthesized from readily available chiral starting materials, namely methyl (S)-lactate and methyl (S)- or (R)-3-hydroxybutyrate. nih.gov In developing this RCM-based route, researchers discovered that steric factors surrounding the reacting olefinic partners significantly influenced the rate of macrocyclization. nih.gov This finding underscores the importance of substrate conformation and steric hindrance in achieving an efficient and stereocontrolled ring closure. The successful application of RCM provided a new and effective synthetic pathway to the macrosphelide skeleton. nih.govresearchgate.net The Nemoto group demonstrated this strategy by converting a known allyl alcohol into the macrosphelide core structure. nih.gov The process involved protection of the alcohol, oxidative cleavage to an aldehyde, and subsequent homologation to create the necessary diene precursor for the RCM reaction. nih.gov

Development of Advanced Synthetic Routes for this compound and Analogs

The evolution of synthetic strategies for this compound has moved beyond the total synthesis of the natural product to the development of advanced and versatile routes for creating a diverse range of analogs. This progression allows for systematic structure-activity relationship (SAR) studies and the discovery of derivatives with potentially enhanced biological properties. researchgate.net The ring-closing metathesis (RCM) strategy has been central to these advancements, providing a robust and flexible method for constructing the macrolide framework. mdpi.comnih.govexlibrisgroup.com.cn

Researchers have developed synthetic platforms that enable modifications at various positions of the macrosphelide skeleton. These modifications include altering the ring size, introducing different side chains, and modifying the core's oxidation state. mdpi.comnih.gov For instance, ring-enlarged (18-membered) and ring-contracted (15-membered) analogs have been synthesized. mdpi.comnih.gov The synthesis of 18-membered macrolides was achieved by esterifying a synthetic intermediate with longer-chain carboxylic acids, followed by PMB deprotection and RCM. nih.gov

Furthermore, hybrid molecules have been designed and synthesized, combining the macrosphelide core with structural motifs from other natural products, such as epothilone. exlibrisgroup.com.cn These epothilone-hybrid compounds, featuring a thiazole-containing side chain, were synthesized efficiently using an RCM approach for the key macrocyclization step. exlibrisgroup.com.cn The development of these advanced routes often involves iterative ligation or esterification sequences to assemble complex precursors for the final RCM cyclization. mdpi.commdpi.com For example, a convergent synthesis was designed where a dimeric alcohol fragment was esterified with a carboxylic acid fragment to efficiently produce the macrosphelide skeleton. mdpi.com These methodological advancements have not only made the synthesis of macrosphelides more efficient but have also opened avenues for creating novel analogs with potent apoptosis-inducing activity. exlibrisgroup.com.cnnih.gov

Table 1: Synthetic Strategies for Macrosphelide Analogs

| Analog Type | Key Synthetic Strategy / Reaction | Precursor Fragments / Modifications | Reference |

|---|---|---|---|

| Ring-Enlarged Analogs (18-membered) | Ring-Closing Metathesis (RCM) | Esterification with carboxylic acids 86 or 87, PMB deprotection. | nih.gov |

| Ring-Contracted Analogs (15-membered) | Ring-Closing Metathesis (RCM) | Utilized a TBDPS-protected starting material. | mdpi.com |

| Epothilone Hybrids | Ring-Closing Metathesis (RCM) | Incorporation of a thiazole-containing side chain. | exlibrisgroup.com.cn |

| 3-Phenyl-Macrosphelide A | Yamaguchi Lactonization | Iterative ligation of three hydroxy acid fragments; esterification of dimeric alcohol 5 with carboxylic acid 4. | mdpi.com |

| N-Alkylated Derivatives | Ring-Closing Metathesis (RCM) | Conversion from intermediate 121 via an established RCM route. | mdpi.com |

| Aza-Macrosphelides | Ring-Closing Metathesis (RCM) | Synthesis of macrolactams from amido alkene precursors. | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Macrosphelide A |

| Macrosphelide B |

| This compound |

| Macrosphelide M |

| Methyl (S)-lactate |

| Methyl (R)-3-hydroxybutyrate |

| Methyl (S)-3-hydroxybutyrate |

| Epothilone |

| Allyl alcohol |

| Aldehyde |

| Carboxylic acid |

| Dimeric alcohol |

| Macrolactone |

| Thiazole (B1198619) |

| Amido alkene |

Chemical Modification and Derivative Synthesis of Macrosphelides for Research Purposes

Synthesis of Modified Macrocyclic Skeletons

Modifications to the 16-membered macrocyclic core of macrosphelides are a cornerstone of derivative synthesis. These alterations aim to understand the structural constraints of the macrolide ring and its influence on biological function.

Ring-Contracted and Ring-Expanded Derivatives

To thoroughly investigate the SAR, the ring size of the macrosphelide skeleton has been systematically altered. researchgate.net Both smaller and larger ring analogues have been synthesized, revealing the importance of the 16-membered core for certain biological activities while also uncovering novel properties in the modified structures.

Ring-Contraction: Researchers have successfully created 15-membered macrosphelide derivatives. researchgate.net For instance, a known homoallylic alcohol and a carboxylic acid were used as building blocks. researchgate.net Through a sequence involving esterification, acryloylation, and a ring-closing metathesis (RCM) reaction, a 15-membered lactone was synthesized in high yield. researchgate.net A 15-membered analogue of Macrosphelide B was also prepared using a similar synthetic strategy. nih.govresearchgate.net

Ring-Expansion: The synthesis of 18-membered macrolides has also been accomplished. nih.govresearchgate.netmdpi.com Starting from a known synthetic intermediate, esterification with specific carboxylic acids followed by deprotection and an RCM reaction yielded 18-membered macrolides. nih.govresearchgate.netmdpi.com Subsequent deprotection or oxidation steps produced a series of ring-enlarged derivatives. nih.govresearchgate.netmdpi.com Modifications have also been targeted at the O16-O4 section of the skeleton to create different types of ring-enlarged structures. nih.govresearchgate.netmdpi.com

| Derivative Type | Ring Size | Key Synthetic Strategy | Example Starting Materials | Reference |

| Ring-Contracted | 15-membered | Esterification, Ring-Closing Metathesis (RCM) | Homoallylic alcohol 77, Carboxylic acid 78 | nih.govresearchgate.net |

| Ring-Expanded | 18-membered | Esterification, Ring-Closing Metathesis (RCM) | Synthetic intermediate 85, Carboxylic acids 86/87 | nih.govresearchgate.netmdpi.com |

Alterations in Oxidation State (e.g., Keto- and Diketo-Macrosphelides)

The oxidation state of the hydroxyl groups on the macrosphelide ring has been a key target for modification. The first derivatization of Macrosphelide A (MSA) involved its oxidation with pyridinium (B92312) dichromate (PDC) to ascertain the structure of Macrosphelide B (MSB). nih.gov This reaction was not entirely selective and also produced unnatural isomers, namely 8-keto-MS and diketo-MS, in nearly equal quantities. nih.govmdpi.com Although not initially synthesized for medicinal chemistry purposes, these keto-derivatives proved valuable for subsequent SAR studies. nih.govresearchgate.net The oxidation of secondary hydroxyl groups, often using reagents like Dess-Martin Periodinane, is a common strategy to produce keto- and diketo-macrosphelides. mdpi.com Additionally, dihydro-MS derivatives have been synthesized by reducing the carbon-carbon double bonds, further expanding the library of structurally diverse analogs. nih.govresearchgate.net

| Derivative | Modification | Synthetic Method | Significance | Reference |

| Macrosphelide B (MSB) | Oxidation of C14-OH | Oxidation of MSA with PDC | Structure determination | nih.gov |

| 8-keto-MS | Oxidation of C8-OH | Non-selective oxidation of MSA | SAR studies | nih.govmdpi.com |

| Diketo-MS | Oxidation of C8-OH & C14-OH | Non-selective oxidation of MSA | SAR studies | nih.govmdpi.com |

| Dihydro-derivatives | Reduction of C=C bonds | Hydrogenation | Elucidating the role of alkenes | nih.gov |

Introduction of Diverse Functionalities and Side Chains

Introducing varied functionalities and side chains onto the macrosphelide skeleton is a powerful strategy for developing novel analogues. This approach aims to enhance potency and explore new biological interactions.

Heterocycle-Substituted Macrosphelide Derivatives (e.g., Thiazole (B1198619), Pyridine)

The incorporation of heterocyclic moieties has been a particularly fruitful area of research, leading to derivatives with significant biological activity.

Thiazole Derivatives: A thiazole side chain has been successfully introduced at the C3 or C9 position of the macrosphelide skeleton to create hybrid molecules. nih.govmdpi.com These chimeric agents have shown promising apoptosis-inducing activity. nih.gov

Pyridine Derivatives: Pyridine-substituted macrosphelides have also been synthesized. researchgate.netmdpi.com The synthesis of 2-pyridyl-MS and 3-pyridyl-MS demonstrated that both were potent inducers of apoptosis. researchgate.netmdpi.com The synthetic route to these compounds involved key steps like the Wittig reaction and Brown allylation starting from a formylpyridine. researchgate.netmdpi.com

Other Heterocycles: To further probe the SAR, other heterocyclic systems have been attached. For example, a benzimidazole-substituted macrosphelide was synthesized; however, it did not exhibit apoptotic activity, highlighting that the nature of the heterocyclic ring is critical for the desired biological effect. researchgate.netmdpi.com

| Heterocycle | Substitution Position | Synthetic Approach | Biological Finding | Reference |

| Thiazole | C3 or C9 | Attachment of thiazole-containing side chain | Significant apoptosis-inducing activity | nih.govmdpi.com |

| Pyridine | C3-linked (2-pyridyl or 3-pyridyl) | Wittig reaction, Brown allylation from formylpyridine | Potent apoptosis-inducing activity | researchgate.netmdpi.com |

| Benzimidazole (B57391) | Side chain | Attachment of benzimidazole moiety | No apoptotic activity observed | researchgate.netmdpi.com |

N-Alkylated and Other Nitrogen-Containing Derivatives

Replacing ester linkages with amide bonds and subsequent N-alkylation represents another important avenue of chemical modification.

Nitrogen-Containing Derivatives (Aza-Macrosphelides): Researchers have replaced one or both of the ester moieties in the macrocyclic ring with amide groups to create aza-macrosphelides. researchgate.netmdpi.com This substitution introduces an N-H group capable of forming hydrogen bonds, which can influence the molecule's conformation and biological interactions. nih.gov Synthetic routes have been established to produce various aza-derivatives, including N-10 and N-16 mono-aza-macrosphelides, as well as their corresponding keto-analogs via oxidation. researchgate.netmdpi.com

N-Alkylated Derivatives: To eliminate the hydrogen-bonding capability of the newly introduced amide group and precisely study its impact, N-alkylated aza-macrosphelides have been prepared. nih.gov The synthesis typically involves the reductive amination of a free amino group on the macrocycle with various aldehydes, followed by standard RCM and deprotection steps. nih.govmdpi.com This strategy has yielded a variety of N-alkylated derivatives, including di-keto versions, allowing for a more detailed analysis of the SAR. nih.govmdpi.com Further modifications have led to the synthesis of various N-aminoalkyl products at different positions on the macrosphelide framework. mdpi.com

Trifluoromethylated Analogs

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. In the context of macrosphelide research, trifluoromethylated analogs have been synthesized to explore the impact of modifying the electronic environment of the macrosphelide skeleton. nih.govnih.gov

A representative synthesis began with a CF₃-substituted diol, which was converted into a benzoylated diol through an inversion of a chiral center. nih.gov Following a series of protection and deprotection steps, a key intermediate, a TBS (tert-butyldimethylsilyl) ether, was obtained. This intermediate then underwent a three-step sequence of TBS deprotection, Swern oxidation, and Wittig olefination to yield a conjugated ester, a crucial component for the final macrocyclization. nih.gov The total synthesis of trifluoromethylated analogs of macrosphelide A has been successfully reported using such strategies. mdpi.comjst.go.jp

Table 1: Key Steps in the Synthesis of a Trifluoromethylated Macrosphelide Analog Fragment

| Step | Starting Material | Key Reagents/Conditions | Product | Purpose |

| 1 | CF₃-substituted diol | - | Benzoylated diol | Inversion of stereochemistry. nih.gov |

| 2 | Benzoylated diol | - | TBS ether | Protection group exchange. nih.gov |

| 3 | TBS ether | 1. TBS deprotection2. Swern oxidation3. Wittig olefination | Conjugated ester | Formation of the α,β-unsaturated ester moiety. nih.gov |

Hybrid Molecule Synthesis Incorporating Macrosphelide E Scaffold

Molecular hybridization is a medicinal chemistry strategy that involves covalently linking two or more distinct pharmacophores to create a single new molecule with potentially synergistic or novel biological activities. nih.govmdpi.com This approach has been applied to the macrosphelide scaffold to explore new therapeutic possibilities. nih.govnih.gov

One example is the design and synthesis of hybrid compounds combining the 16-membered macrosphelide skeleton with a thiazole side chain, a feature found in another class of potent natural macrolides, the epothilones. acs.org This was achieved using a ring-closing metathesis (RCM) strategy. Some of the resulting macrosphelide-thiazole hybrids demonstrated notable apoptosis-inducing activity against human lymphoma cells, with potency exceeding that of the parent natural macrosphelides. acs.org

Another example of a hybrid molecule is a macrosphelide A-biotin chimera. nih.gov Biotin (B1667282) is often used as a molecular tag for affinity-based biochemical studies. The synthesis of this chimera involved creating a versatile synthetic platform, an allyl-MSA intermediate, which allowed for the introduction of an aminoalkyl side chain via cross-metathesis. This was followed by amidation with a commercially available biotin analog to yield the final MS-biotin hybrid. nih.gov Such hybrids are valuable tools for identifying the cellular targets and understanding the mechanism of action of macrosphelides in a more detailed biochemical context. nih.gov

Table 2: Examples of Hybrid Molecules Based on the Macrosphelide Scaffold

| Hybrid Type | Macrosphelide Core | Fused Pharmacophore | Linkage Strategy | Potential Application |

| Macrosphelide-Thiazole | 16-membered macrolide | Thiazole (from Epothilone) | Ring-Closing Metathesis (RCM) | Enhanced antitumor activity. acs.org |

| Macrosphelide-Biotin | Macrosphelide A | Biotin | Amidation via an aminoalkyl linker | Biochemical probes for target identification. nih.gov |

Combinatorial Chemistry Approaches in Macrosphelide Derivative Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, focused libraries of related compounds, which can be screened for desired biological activities. nih.gov This approach has been successfully applied to the synthesis of macrosphelide derivatives to explore the chemical space around the natural product scaffold. nih.govmdpi.com

In the early 2000s, a resin-bound combinatorial synthesis of a macrosphelide-focused chemical library was developed. nih.gov This strategy was based on a palladium-catalyzed carbonylative cyclization route, which was a notable departure from the more common Yamaguchi macrolactonization used in many total syntheses of macrosphelides. nih.gov A key advantage of this method was its applicability to a solid-phase substrate, enabling the preparation of a large library. nih.gov

To maximize the structural diversity of the library, three distinct building blocks or fragments (Fragments A, B, and C) were prepared. mdpi.com Each fragment could be modified at chiral centers or by changing substituents. For instance, Fragment C was synthesized as eight different isotypes, varying in their stereochemistry, oxidation state, or protecting groups. nih.gov By systematically combining these fragments, this combinatorial strategy enabled the simultaneous preparation of 122 different macrosphelide isomers, including both natural and unnatural configurations. nih.gov

Table 3: Fragments Used in the Combinatorial Synthesis of a Macrosphelide Library

| Fragment | Description | Source of Diversity |

| Fragment A | The "left-hand" portion of the molecule. | Varied substituents and stereochemistry. mdpi.com |

| Fragment B | The central building block. | Varied substituents and stereochemistry. mdpi.com |

| Fragment C | The "right-hand" portion of the molecule. | Eight isotypes with variations in chiral centers, oxidation state, or protecting groups. nih.gov |

Fluorous Tagging Techniques for Macrosphelide Stereoisomer Synthesis

Fluorous Mixture Synthesis (FMS) is a highly efficient technique for the preparation of complex small molecule libraries, particularly stereoisomer libraries, in a pure, individualized form. nih.gov Instead of labeling the reaction vessels as in traditional parallel synthesis, the molecules themselves are labeled with fluorous tags. nih.gov These tags, which are perfluoroalkyl chains, encode information about the molecule (e.g., the configuration of a stereocenter) and provide a means for separation. nih.gov This methodology has been instrumental in the synthesis of macrosphelide stereoisomers. nih.govnih.govmdpi.com

A key innovation in this area was the use of binary fluorous tagging to synthesize a complete library of sixteen diastereomers of macrosphelides A and E. nih.gov This approach overcomes the limitation of requiring a unique tag for every compound. By using a binary encoding system, just four different fluorous tags can be used to uniquely label sixteen different compounds. nih.gov The tagged molecules, or "quasiisomers," are synthesized as mixtures, greatly reducing the number of parallel reactions. nih.gov

After the synthesis is complete, the mixtures are separated (demixed) using fluorous HPLC, which separates compounds based on their fluorine content. nih.gov In the binary tagging strategy, a first demixing separates the compounds into fractions based on total fluorine content. A selective chemical step to remove one of the two tags is then performed, followed by a second fluorous HPLC separation to isolate each individual stereoisomer. nih.gov This powerful strategy was used to synthesize a 16-member library of macrosphelide stereoisomers, which led to the confirmation of the structures of macrosphelides E and M and the structural revision of macrosphelide D. nih.govresearchgate.net

Table 4: Principle of Binary Fluorous Tagging for Stereoisomer Library Synthesis

| Step | Process | Description |

| 1 | Tagging | Stereoisomers are labeled with a unique combination of two fluorous tags from a small set (e.g., four tags). nih.gov |

| 2 | Mixture Synthesis | The tagged quasiisomers are mixed and carried through the synthetic sequence together. nih.gov |

| 3 | First Demixing | The final mixture is separated by fluorous HPLC into fractions based on total fluorine content. nih.gov |

| 4 | Selective Detagging | One of the two tags is chemically removed from the separated fractions. nih.gov |

| 5 | Second Demixing | A second fluorous HPLC separation isolates the individual stereoisomers. nih.gov |

| 6 | Final Detagging | The remaining fluorous tag is removed to yield the pure, untagged stereoisomers. nih.gov |

Mechanistic Research on the Biological Activities of Macrosphelide E and Analogs

Cellular and Molecular Mechanisms of Cell Adhesion Inhibition by Macrosphelides

Macrosphelides, a class of 16-membered macrolides, have been identified as potent inhibitors of cell-cell adhesion, a critical process in pathological conditions such as tumor metastasis and inflammation. mdpi.com Their mechanism of action involves the disruption of adhesion between cancer cells and the endothelial lining of blood vessels.

A key indicator of the anti-adhesion properties of macrosphelides is their ability to inhibit the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC). mdpi.comsatoshi-omura.info Several natural macrosphelides have demonstrated this activity in a dose-dependent manner. Macrosphelide A is the most potent among the natural compounds, with an IC₅₀ value of 3.5 µM. satoshi-omura.info Other derivatives, including Macrosphelide E, also exhibit inhibitory effects. rsc.org Specifically, Macrosphelides E, F, G, and H have all been confirmed to inhibit the adhesion of HL-60 cells to HUVEC. rsc.org The inhibitory concentrations for various macrosphelides are detailed below.

| Compound | IC₅₀ Value (µM) for Inhibition of HL-60 Adhesion to HUVEC |

| Macrosphelide A | 3.5 satoshi-omura.info |

| Macrosphelide B | 36 satoshi-omura.info |

| Macrosphelide C | 67.5 satoshi-omura.info |

| Macrosphelide D | 25 satoshi-omura.info |

| Macrosphelide J | > 100 µg/ml satoshi-omura.info |

| Macrosphelide K | > 100 µg/ml satoshi-omura.info |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various macrosphelide compounds, indicating their potency in preventing the adhesion of HL-60 leukemia cells to HUVEC.

The mechanism behind the inhibition of cell adhesion involves the interaction between selectins and their carbohydrate ligands. E-selectin, expressed on the surface of activated endothelial cells, binds to sialyl Lewisx (sLex) antigens present on cancer cells like HL-60. satoshi-omura.infomdpi.comfrontiersin.org This interaction is a crucial early step in the process of leukocyte rolling and extravasation during inflammation and cancer metastasis. mdpi.comfrontiersin.org

Macrosphelide B (MSB) has been shown to suppress metastasis by specifically inhibiting this sLex/E-selectin mediated adhesion. satoshi-omura.infokitasato-u.ac.jpdntb.gov.ua In vitro studies confirmed that MSB inhibits the adhesion of sLex-expressing HL-60 cells to E-selectin-expressing HUVECs. satoshi-omura.infonih.gov Further research using B16/BL6 mouse melanoma cells, which have high levels of sLex antigen, demonstrated that their adhesion to activated HUVECs was significantly inhibited by MSB and by sLex-specific antibodies. satoshi-omura.infokitasato-u.ac.jpnih.gov This indicates that the antimetastatic activity of macrosphelides is directly linked to their ability to disrupt the sLex/E-selectin adhesion axis. nih.gov

Molecular Mechanisms of Apoptosis Induction by this compound Analogs

Beyond their anti-adhesion properties, certain analogs of macrosphelides are potent inducers of apoptosis, or programmed cell death, a key target for anticancer therapies.

Research has shown that specific synthetic macrosphelide analogs can trigger apoptosis through the extrinsic, or death receptor-mediated, pathway. nih.gov This pathway is initiated by the binding of ligands like Fas ligand (FasL) to their corresponding death receptors on the cell surface, such as the Fas receptor. embopress.orgmdpi.com This binding leads to the recruitment of the adaptor protein FADD and the subsequent activation of an initiator caspase, caspase-8. mdpi.comfrontiersin.org

Studies on human lymphoma U937 cells revealed that Macrosphelide B and a diketo-macrosphelide analog could induce mild apoptosis via the Fas/caspase-8-dependent pathway. nih.govmdpi.com More potent activity was observed with hybrid macrosphelide analogs. For instance, a chimeric molecule (MSt-2), which incorporates a thiazole (B1198619) side chain at the C15 position, was found to be a powerful apoptosis inducer in U937 cells. nih.gov The mechanism was confirmed to involve the extrinsic pathway, evidenced by increased Fas expression and significant activation of caspase-8. nih.gov Activated caspase-8 can then directly activate executioner caspases like caspase-3 or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic (mitochondrial) pathway of apoptosis. embopress.orgmdpi.com

| Macrosphelide Analog | Target Cell Line | Apoptotic Pathway | Key Findings |

| Macrosphelide B | U937 (Human Lymphoma) | Fas/Caspase-8-Dependent nih.govmdpi.com | Induces mild apoptosis. nih.govmdpi.com |

| Diketo-Macrosphelide | U937 (Human Lymphoma) | Fas/Caspase-8-Dependent nih.govmdpi.com | Induces mild apoptosis; suggests the importance of the 14-carbonyl group. nih.govmdpi.com |

| MSt-2 (Thiazole Hybrid) | U937 (Human Lymphoma) | Fas/Caspase-8-Dependent nih.gov | Potent apoptosis induction; triggers Fas expression and caspase-8 activation. nih.gov |

This table summarizes the findings on the apoptotic pathways activated by different macrosphelide analogs in cancer cell lines.

The apoptotic activity of macrosphelide analogs is also tightly linked to their ability to induce oxidative stress and disrupt mitochondrial function. Mitochondria are central to the intrinsic apoptotic pathway and are a primary source of intracellular reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. mdpi.commdpi.com While ROS play a role in normal cell signaling, excessive levels lead to cellular damage and can trigger apoptosis. nih.gov

A potent chimeric macrosphelide analog was shown to cause rapid ROS generation and subsequent mitochondrial dysfunction in U937 cells, ultimately triggering the mitochondria-dependent apoptosis pathway. nih.govmdpi.com Similarly, the thiazole-containing analog MSt-2 induced a rapid increase in intracellular ROS. nih.gov This surge in ROS was directly linked to a loss of the mitochondrial membrane potential (Δψm), a key indicator of mitochondrial damage and a point of no return for apoptosis. nih.gov The critical role of oxidative stress was confirmed when pre-treatment of the cells with the antioxidant N-acetyl-l-cysteine prevented the MSt-2-induced ROS formation, loss of mitochondrial potential, and subsequent DNA fragmentation. nih.gov This demonstrates that the pro-oxidant effects of these analogs are a primary trigger for the events leading to mitochondria-dependent apoptosis. nih.gov

Modulation of Cellular Metabolism by Macrosphelides (e.g., Warburg Effect)

A defining characteristic of many cancer cells is a reprogrammed energy metabolism known as the Warburg effect. nih.govmdpi.com This phenomenon describes the tendency of cancer cells to favor aerobic glycolysis—converting glucose to lactate (B86563) even in the presence of oxygen—over the more efficient mitochondrial oxidative phosphorylation pathway used by normal cells. jvsmedicscorner.comnih.govd-nb.info This metabolic shift is believed to support the high anabolic demands of rapid cell proliferation. nih.gov

Macrosphelide A (MSPA) has been identified as a specific anti-cancer agent that directly targets this metabolic vulnerability. nih.gov Research has shown that MSPA inhibits cancer cell proliferation and induces apoptosis by simultaneously inactivating multiple key enzymes involved in the Warburg effect. nih.gov

The primary targets of MSPA include:

Enolase 1 (ENO1): A crucial enzyme in the later stages of glycolysis.

Aldolase (B8822740) A (ALDOA): An enzyme that catalyzes an early step in the glycolytic pathway.

Fumarate (B1241708) Hydratase (FH): An enzyme of the tricarboxylic acid (TCA) cycle.

By inhibiting these enzymes, MSPA effectively disrupts the central carbon metabolism of cancer cells. nih.gov In vitro binding assays have confirmed the direct and specific interaction between MSPA and these protein targets. nih.gov Treatment of HepG2 and MCF-7 cancer cell lines with MSPA resulted in a significant reduction in glucose consumption and lactate release, directly counteracting the Warburg effect. nih.govdntb.gov.ua This multi-targeted inhibition of critical metabolic enzymes presents a distinct mechanism for the anti-cancer activity of macrosphelides. nih.gov

Inhibition of Key Glycolytic Enzymes (e.g., ENO1, ALDOA, FH)

Macrosphelide A (MSPA), a closely related analog of this compound, has been identified as an inhibitor of several critical enzymes involved in the Warburg effect, a metabolic hallmark of many cancer cells. dntb.gov.uanih.gov Studies have demonstrated that MSPA can inhibit the enzymatic activities of enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH). dntb.gov.uanih.govnih.gov This simultaneous inactivation of enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle is a key aspect of its anti-cancer mechanism. nih.gov

The inhibitory effect of MSPA on these enzymes has been confirmed through various assays. dntb.gov.ua For instance, the inhibitory potency of MSPA on purified ENO1 was specifically confirmed to demonstrate a direct inhibition of the enzyme's activity, ruling out indirect or secondary effects. dntb.gov.uanih.gov The inhibition of these enzymes disrupts the altered energy metabolism that cancer cells rely on for rapid proliferation. nih.govmdpi.com Many cancer types exhibit an upregulation of glycolytic enzymes, making them attractive targets for anti-cancer therapies. nih.gov

Impact on Glucose Consumption and Lactate Release

Consistent with its role as an inhibitor of glycolytic enzymes, Macrosphelide A has been shown to significantly affect cellular metabolism. dntb.gov.uanih.gov Treatment of cancer cell lines, such as HepG2, with MSPA resulted in a notable reduction in both glucose consumption and the release of lactate. dntb.gov.uanih.govnih.gov Lactate production and glucose consumption are key indicators of the rate of glycolysis. nih.gov

The reduction in these metabolic outputs provides further evidence that MSPA targets the Warburg effect. nih.gov By impairing the ability of cancer cells to perform aerobic glycolysis, MSPA disrupts their energy supply and biosynthetic pathways, ultimately leading to inhibited proliferation and cell death. nih.govresearchgate.net Real-time metabolic analysis has further revealed that MSPA treatment attenuates both the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR) in cancer cells. nih.gov

| Compound | Affected Metabolic Process | Observed Effect in Cancer Cells | Reference |

|---|---|---|---|

| Macrosphelide A | Glucose Consumption | Significantly reduced | dntb.gov.uanih.govnih.gov |

| Macrosphelide A | Lactate Release | Significantly reduced | dntb.gov.uanih.govnih.gov |

| Macrosphelide A | Extracellular Acidification Rate (ECAR) | Attenuated | nih.gov |

| Macrosphelide A | Oxygen Consumption Rate (OCR) | Attenuated | nih.gov |

Target Identification Strategies for this compound

Identifying the direct molecular targets of bioactive compounds like this compound is crucial for understanding their mechanism of action. nih.gov A variety of advanced techniques have been employed to pinpoint the proteins that interact with macrosphelides.

Affinity Chromatography-Based Proteomics

A primary strategy for identifying the targets of Macrosphelide A has been affinity chromatography coupled with mass spectrometry proteomics. dntb.gov.uanih.govnih.gov This technique involves immobilizing a derivative of the compound onto a solid support, which is then used to "pull down" interacting proteins from cell lysates. europeanreview.orgresearchgate.net

For these studies, biotinylated derivatives of MSPA were synthesized to facilitate their capture. nih.gov To account for the potential influence of the linker length on target binding, researchers synthesized MSPA-biotin chimeras with both medium and long linkers. nih.gov This approach successfully identified ENO1, ALDOA, and FH as putative targets for MSPA. nih.gov The use of affinity chromatography is a well-established method for enriching and identifying the protein targets of small molecules. researchgate.netnih.gov

In vitro Binding Assays and Competition Assays

To validate the findings from proteomic screening, direct and specific interactions between Macrosphelide A and its candidate target proteins were confirmed using in vitro binding assays and competition assays. dntb.gov.uanih.govnih.gov In vitro binding assays measure the direct interaction between a compound and a purified protein. chelatec.com

In these experiments, biotinylated MSPA was incubated with purified target proteins, including ALDOA, ENO1, and FH. nih.gov The results confirmed a direct interaction between MSPA and these enzymes. nih.gov Competition assays were also performed to demonstrate the binding specificity. nih.govuam.es In these assays, an excess of non-biotinylated MSPA was used to compete with the biotinylated version for binding to the target proteins, thereby confirming that the interaction is specific to the MSPA molecule. nih.govuam.es

Simulation Modeling in Target Prediction

Computational methods, such as molecular docking and molecular dynamics simulations, have been used to further investigate the interactions between Macrosphelide A and its target proteins at a molecular level. dntb.gov.uanih.govmdpi.com These in silico experiments provide insights into the binding patterns and can predict the binding affinity of a compound for a protein. mdpi.comfda.gov

Molecular docking calculations were used to generate models of MSPA complexed with its target proteins, including ENO1, ALDOA, and FH. mdpi.com Subsequent molecular dynamics simulations were performed to calculate the binding energies between MSPA and these proteins. mdpi.com These simulations revealed that MSPA preferentially binds to ENO1 at the molecular level, which is consistent with the experimental data showing potent inhibition of this enzyme. mdpi.com Such computational tools are increasingly used to accelerate the process of target identification and validation in drug discovery. nih.govanylogic.com

Preclinical Mechanistic Studies in in vitro and in vivo Models

The anti-cancer effects of Macrosphelide A have been further investigated in preclinical studies using both in vitro (cell-based) and in vivo (animal) models. liveonbiolabs.com In vitro studies are essential for dissecting molecular mechanisms in a controlled environment, while in vivo models provide a more holistic understanding of a compound's effects within a complex living organism. liveonbiolabs.comcertisoncology.com

Assessment of Cellular Effects in Defined Cell Line Models

The biological activities of this compound and its analogs have been evaluated in various cell line models, with a primary focus on their anti-adhesion and cytotoxic properties.

Research has demonstrated that this compound exhibits inhibitory effects on cell adhesion. Specifically, a study investigating the anti-adherent activity of several macrosphelide compounds reported that this compound inhibited the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC) with an IC50 value of 19.5 µM. semanticscholar.org This effect is significant when compared to the positive control, herbimycin A, which had an IC50 of 38 µM. semanticscholar.org The inhibition of cell-cell adhesion is a crucial area of investigation in cancer research, as it plays a role in metastasis.

In addition to its anti-adhesion properties, the cytotoxic effects of this compound have been assessed. In a study involving the P388 lymphocytic leukemia cell line, this compound, along with its analogs F, G, and H, exhibited cytotoxicity with an ED50 value greater than 100 µg/mL. semanticscholar.org

The table below summarizes the inhibitory effects of this compound and its analogs on the adhesion of HL-60 cells to HUVEC.

Table 1: Inhibitory Activity of Macrosphelide Analogs on HL-60 Cell Adhesion to HUVEC

| Compound | IC50 (µM) |

|---|---|

| Macrosphelide A | 18.7 |

| Macrosphelide C | 36.5 |

| This compound | 19.5 |

| Macrosphelide F | 27.2 |

| Macrosphelide G | 22.5 |

| Macrosphelide H | 8.6 |

| Macrosphelide L | 5.6 |

Data sourced from a 2021 review on the chemistry and pharmacology of the fungal genus Periconia. semanticscholar.org

Mechanistic Probes and Tool Compounds for Biological Research

To further elucidate the mechanism of action of the macrosphelide family, researchers have designed and synthesized chemical probes based on their structures. rsc.orgresearchgate.net These probes are valuable tools for identifying the specific cellular targets of these bioactive compounds. nih.govnih.gov

A notable example is the development of a Macrosphelide A-biotin chimera. rsc.orgresearchgate.net This chimera was rationally designed as a biochemical probe to facilitate the identification of the biological target of Macrosphelide A, a potent inhibitor of cell-cell adhesion. rsc.org The synthesis of this probe involved several key steps, including the efficient synthesis of the macrosphelide core structure, the connection of a linker unit to an allyl-macrosphelide via cross-metathesis, and the subsequent coupling of the linker-bound macrosphelide with a biotin (B1667282) tag. rsc.org

The rationale behind creating such a probe is that the biotin tag allows for the "fishing" of the target protein from a complex cellular lysate. rsc.orgresearchgate.net Once the biotinylated macrosphelide binds to its target protein, the entire complex can be captured using streptavidin-coated beads, which have a high affinity for biotin. nih.gov Subsequent proteomic analysis can then identify the captured protein, thus revealing the molecular target of the macrosphelide. nih.gov This approach is a powerful strategy in chemical biology for translating the observed phenotype of a compound (e.g., inhibition of cell adhesion) into a defined molecular mechanism. rjeid.com

While the development of a biotinylated probe has been explicitly detailed for Macrosphelide A, this strategy represents a significant advancement in the mechanistic study of the entire macrosphelide family, including this compound. researchgate.net The insights gained from such target identification studies are crucial for understanding the full therapeutic potential of these natural products. rsc.org

Structure Activity Relationship Sar Analysis of Macrosphelide E and Its Derivatives

Correlation between Macrolactone Ring Features and Biological Efficacy

The 16-membered macrolactone ring is a defining feature of macrosphelides and is integral to their biological activity. nih.gov Modifications to this ring, such as altering its size, have been explored to understand its role in the molecule's efficacy.

Research has shown that both expanding and contracting the macrolactone ring can impact the biological activity. For instance, the synthesis of 15-membered and 18-membered ring analogs of macrosphelide has been accomplished. mdpi.comnih.gov While a 15-membered derivative was successfully synthesized, detailed biological activity data for comparison is still emerging. mdpi.comnih.gov Similarly, 18-membered ring-enlarged molecules have been created. nih.govresearchgate.net

One study explored changing the ring size at the O16-O4 moiety of the macrosphelide skeleton. mdpi.com This indicates that the specific architecture of the macrolactone core is a key determinant of the compound's conformation and, consequently, its interaction with biological targets. nih.gov Any modification to the ring size could alter this conformation, potentially leading to a decrease in activity. nih.gov

The following table summarizes some of the ring-modified macrosphelide derivatives that have been synthesized.

| Derivative Type | Modification | Reference |

| Ring-Contracted | 15-membered macrolide skeleton | mdpi.comnih.gov |

| Ring-Enlarged | 18-membered macrolide skeleton | nih.govresearchgate.net |

| Ring-Enlarged | Modification at the O16-O4 moiety | mdpi.com |

Influence of Stereochemistry on Activity Profile

Impact of C3 Substituent Modifications

The C3 position of the macrosphelide skeleton has been a focal point for modifications aimed at enhancing biological activity. The observation that macrosphelide A and macrosphelide E exhibit similar potency suggests that the C3 substituent can be altered without a significant loss of activity. mdpi.comresearchgate.net This has opened avenues for introducing various groups at this position to improve properties like lipophilicity, cell permeability, and metabolic stability. mdpi.com

For example, the synthesis of a 3-phenyl substituted macrosphelide A derivative demonstrated a remarkable improvement in cytotoxic activity against a carcinoma cell line compared to the parent compound. mdpi.com This finding highlights the potential of C3 modifications to enhance the anticancer properties of macrosphelides. mdpi.com However, it is important to note that extensive studies on C3-modified derivatives without altering the ring skeleton have been limited. mdpi.com

Role of Chirality at Specific Stereocenters

The chirality at specific stereocenters within the macrosphelide molecule is a critical determinant of its biological activity. leffingwell.com The precise three-dimensional arrangement of atoms is essential for the molecule to interact effectively with its biological target. nih.govclockss.org

The synthesis of various macrosphelide isomers, including non-natural enantiomers, has been a key strategy to probe the importance of stereochemistry. clockss.org For instance, the synthesis of the macrosphelide core structure has been achieved, providing a platform for creating diverse stereoisomers. clockss.org The biological evaluation of these synthetic derivatives is crucial for understanding the structure-activity relationships. clockss.org

The absolute configuration of natural macrosphelides has been confirmed through total synthesis and X-ray structure analysis, underscoring the importance of precise stereochemical control in synthetic efforts. oup.com The ability to prepare both natural and non-natural enantiomers allows for a detailed investigation into how chirality influences the biological activity profile of these compounds. clockss.org

Contribution of Side Chain Modifications to Activity and Selectivity

Modifications to the side chains of macrosphelides have proven to be a fruitful strategy for enhancing their biological activity and selectivity. Inspired by the potent cytotoxicity of other natural products like epothilones, researchers have created chimeric molecules that combine the macrosphelide skeleton with side chains from other compounds. mdpi.com

A significant breakthrough was the preparation of a hybrid molecule containing the macrosphelide skeleton and the thiazole-containing side chain of epothilone. mdpi.com This modification led to a substantial improvement in apoptosis-inducing activity. mdpi.comnih.gov Interestingly, the position of the side chain attachment was found to be crucial, with the C15-hybrid demonstrating greater potency than the C9-hybrid. mdpi.comnih.gov

Following this discovery, extensive modifications of the macrosphelide side chain were undertaken. mdpi.comnih.gov This included the introduction of various heterocyclic groups. For instance, pyridine-substituted macrosphelide derivatives were synthesized and showed promising apoptosis-inducing activity in U937 cells. mdpi.comresearchgate.net Notably, a 3-pyridyl-substituted derivative was found to be nearly as potent as its 2-pyridyl counterpart. mdpi.comresearchgate.net However, not all heterocyclic substitutions were successful; a benzimidazole-substituted derivative did not exhibit apoptotic activity, indicating that the nature of the heterocyclic ring is critical for activity. mdpi.comresearchgate.net Trifluoromethylated derivatives have also been prepared. mdpi.comnih.gov

The table below summarizes the apoptosis-inducing activity of some macrosphelide derivatives with modified side chains.

| Derivative | Modification | Cell Line | Apoptosis-Inducing Activity | Reference |

| MS-Epothilone Hybrid (C15) | Thiazole (B1198619) side chain at C15 | U937 | Potent | mdpi.comnih.gov |

| MS-Epothilone Hybrid (C9) | Thiazole side chain at C9 | U937 | Less potent than C15 hybrid | mdpi.comnih.gov |

| 2-pyridyl-MS | Pyridine ring | U937 | Potent | mdpi.comresearchgate.net |

| 3-pyridyl-MS | Pyridine ring | U937 | Nearly equipotent to 2-pyridyl-MS | mdpi.comresearchgate.net |

| Benzimidazole-substituted MS | Benzimidazole (B57391) ring | U937 | No activity | mdpi.comresearchgate.net |

These findings underscore the significant contribution of side chain modifications to the activity and selectivity of macrosphelides, offering a promising avenue for the development of novel anticancer agents.

Effects of Oxidation State on Biological Activity

The oxidation state of the macrosphelide molecule, particularly at the C8 and C14 positions, has a discernible effect on its biological activity. The natural product macrosphelide B, for instance, is an oxidized derivative of macrosphelide A at the C-14 position. nih.gov

Oxidation of macrosphelide A can lead to a variety of products, including macrosphelide B, 8-keto macrosphelide, and diketo-macrosphelide. mdpi.com These unnatural isomers, though not initially synthesized for medicinal chemistry purposes, have been valuable in structure-activity relationship (SAR) studies. mdpi.comnih.gov

Research has shown that the oxidation of a macrosphelide core structure can yield derivatives with varying degrees of hydroxylation. clockss.org For example, allylic oxidation of a macrosphelide core using selenium dioxide resulted in the formation of monohydroxy and dihydroxy derivatives. clockss.org The major product of one such reaction was identified as macrosphelide C. clockss.org

Furthermore, the synthesis of dihydro derivatives has been explored. mdpi.comnih.gov The modification of the oxidation state, such as the creation of diketone molecules, has been shown to influence apoptosis-inducing activity. nih.gov For example, diketo aza-macrosphelide derivatives have shown increased activity compared to their dihydroxy counterparts. mdpi.com These findings indicate that the oxidation state at various positions on the macrolactone ring is a key factor in modulating the biological profile of macrosphelides.

Computational Approaches in SAR Prediction and Optimization

Computational methods are increasingly being employed to predict and optimize the structure-activity relationships (SAR) of complex natural products like macrosphelides. rsc.org These approaches can provide valuable insights into the conformational preferences of the molecule and its interactions with biological targets, thereby guiding the design of more potent and selective analogs. mdpi.commdpi.com

In the early 2000s, a combinatorial chemistry (Combichem) approach was utilized to generate a library of macrosphelide derivatives. mdpi.com This method involved the synthesis of three key fragments that could be assembled in various combinations to create a diverse set of molecules. mdpi.com To maximize diversity, each fragment was modified at chiral centers or substituent positions. mdpi.com This combinatorial library provided a basis for subsequent SAR studies.

More recently, computational modeling has been used to understand the structural features that govern biological activity. For example, molecular modeling of macrosphelide B was used to predict the stereochemistries of related macrosphelides J and K. researchgate.net Such computational predictions, when coupled with experimental validation, can significantly accelerate the drug discovery process.

The integration of computational studies with experimental techniques like solid-state NMR and FT-IR spectroscopy can offer a deeper understanding of structure-property relationships. rsc.org While specific computational studies focused solely on this compound are not extensively detailed in the provided results, the application of these methods to the broader macrosphelide class demonstrates their potential for predicting antimicrobial resistance phenotypes and guiding the optimization of these natural products. biorxiv.org

Advanced Analytical and Spectroscopic Research Applied to Macrosphelide E

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the field of metabolomics, offering unparalleled accuracy and sensitivity for the identification and quantification of metabolites in complex biological samples. waters.com In the context of Macrosphelide E research, HRMS plays a pivotal role in elucidating its metabolic fate and identifying potential biotransformation products. This is crucial for understanding the compound's behavior in biological systems.

The application of HRMS, often coupled with liquid chromatography (LC-MS), allows for the separation and detection of this compound and its metabolites from intricate matrices like microsomal incubations or in vivo samples. nih.govmdpi.com The high mass accuracy of modern time-of-flight (TOF) or Orbitrap mass spectrometers enables the determination of elemental compositions for detected ions with a high degree of confidence, which is a critical step in the structural elucidation of unknown metabolites. waters.comnih.gov

A typical workflow for the metabolite profiling of this compound using HRMS would involve:

Sample Preparation: Incubation of this compound with liver microsomes or hepatocytes to simulate metabolic processes.

Chromatographic Separation: Utilizing liquid chromatography to separate the parent compound from its metabolites based on their physicochemical properties.

Mass Spectrometric Analysis: Acquiring full-scan high-resolution mass spectra to detect all ionizable compounds in the sample.

Data Mining and Analysis: Employing specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, glucuronidation). The high mass accuracy of the data is critical for distinguishing true metabolites from background noise or artifacts. nih.gov

Advanced data acquisition strategies, such as data-dependent or data-independent acquisition, can be employed to trigger the fragmentation of detected ions, providing valuable structural information (MS/MS spectra). This tandem mass spectrometry data is essential for confirming the identity of metabolites by comparing their fragmentation patterns with that of the parent compound.

The insights gained from HRMS-based metabolite profiling are instrumental in identifying metabolically labile sites on the this compound structure. This knowledge can guide the design of more stable and potent analogues in medicinal chemistry efforts.

Advanced NMR Techniques for Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of organic molecules like this compound in solution. auremn.org.br While basic 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms, advanced NMR techniques offer deeper insights into the three-dimensional structure and dynamic behavior of the molecule. researchgate.netnih.gov

For this compound, a macrocyclic compound, understanding its conformational preferences is crucial as the spatial arrangement of its functional groups can significantly influence its biological activity. Advanced NMR experiments that are particularly relevant for the conformational analysis of this compound include:

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing crucial distance constraints for determining the 3D conformation and relative stereochemistry of the molecule.

Computational Modeling Integration: The experimental distance and dihedral angle constraints obtained from NMR data can be used in conjunction with computational methods, such as molecular mechanics or density functional theory (DFT) calculations, to generate and validate low-energy conformers of this compound. This integrated approach provides a more comprehensive understanding of its conformational landscape. copernicus.org

The ability to study the molecule's conformation in solution, which often mimics the physiological environment, is a key advantage of NMR. nih.gov Information on the preferred shape of this compound and the flexibility of its macrocyclic ring can provide valuable clues about how it interacts with its biological targets.

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental to the study of natural products like this compound, from its initial isolation from a producing organism to the final purity assessment of a synthesized batch. mdpi.comiltusa.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. iltusa.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. iltusa.com

Isolation: In the initial discovery phase, a series of chromatographic steps, often including HPLC, are employed to isolate this compound from a complex fermentation broth or natural extract. Different column chemistries (e.g., reversed-phase, normal-phase) and solvent systems are used to achieve separation from other related macrosphelides and unrelated metabolites. nih.gov